REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.Cl[CH2:17]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:27][C:28]1[N:33]=[C:32]2[CH:34]=[N:35][NH:36][C:31]2=[CH:30][C:29]=1[Br:37].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1.NC1C(C)=NC=C(Br)C=1.BrN1C(=O)CCC1=O>C(#N)C.C1(C)C=CC=CC=1>[NH2:7][C:6]([CH3:17])([CH2:5][N:35]1[CH:34]=[C:32]2[N:33]=[C:28]([Br:27])[C:29]([Br:37])=[CH:30][C:31]2=[N:36]1)[C:8]#[N:9].[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[CH:4][C:3]=1[Br:15].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Br)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(=N1)C=NN2)Br
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(C1)Br)Br)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=C(C(=C2)Br)Br)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 86% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C(=N1)C=NN2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(C1)Br)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.Cl[CH2:17]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:27][C:28]1[N:33]=[C:32]2[CH:34]=[N:35][NH:36][C:31]2=[CH:30][C:29]=1[Br:37].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1.NC1C(C)=NC=C(Br)C=1.BrN1C(=O)CCC1=O>C(#N)C.C1(C)C=CC=CC=1>[NH2:7][C:6]([CH3:17])([CH2:5][N:35]1[CH:34]=[C:32]2[N:33]=[C:28]([Br:27])[C:29]([Br:37])=[CH:30][C:31]2=[N:36]1)[C:8]#[N:9].[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[CH:4][C:3]=1[Br:15].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Br)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(=N1)C=NN2)Br
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(C1)Br)Br)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=C(C(=C2)Br)Br)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 86% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C(=N1)C=NN2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(C1)Br)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |